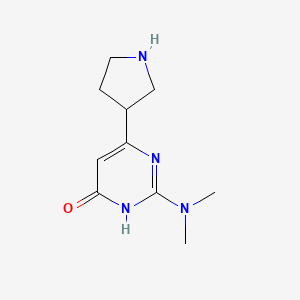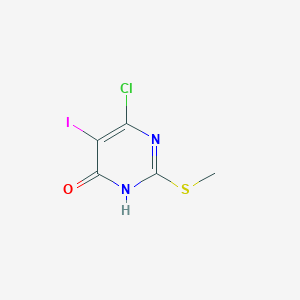
5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester
描述
5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that imidazole ring is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric phenomenon .
Biochemical Pathways
Some imidazole derivatives are known to inhibit photosynthetic electron flow and atp-synthesis, acting as hill reaction inhibitors .
Result of Action
It’s known that some imidazole derivatives inhibit photosynthetic electron flow and atp-synthesis .
生化分析
Biochemical Properties
5-Acetyl-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with cobalt ions (Co2+), which can inhibit photosynthetic electron flow and ATP synthesis . These interactions suggest that this compound may play a role in regulating energy production and metabolic processes in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit photosynthetic electron flow and ATP synthesis, which can impact cellular metabolism and energy production
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its ability to form coordination compounds with cobalt ions indicates that it may act as an enzyme inhibitor, disrupting normal enzymatic functions and metabolic pathways . This inhibition can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential as a regulatory molecule in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to the compound can lead to sustained inhibition of photosynthetic electron flow and ATP synthesis, affecting cellular energy production and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant inhibition of enzymatic activities and metabolic processes . Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit photosynthetic electron flow and ATP synthesis suggests that it may play a role in energy metabolism and cellular respiration
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interaction with cobalt ions and inhibition of photosynthetic electron flow suggest that it may localize to organelles involved in energy production, such as mitochondria and chloroplasts
属性
IUPAC Name |
ethyl 4-acetyl-2-methyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5(2)12)10-6(3)11-8/h4H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECNUJPKFFXOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








acetonitrile](/img/structure/B1414514.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)
![N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B1414517.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-](/img/structure/B1414518.png)
![2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride](/img/structure/B1414519.png)



